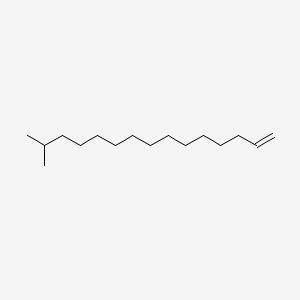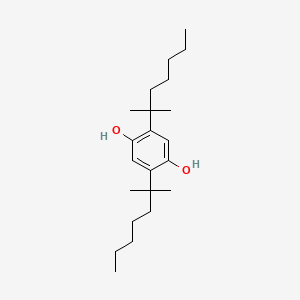
Titanium acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium acrylate is a compound that combines the properties of titanium with the reactivity of acrylate groups. This unique combination makes it a valuable material in various fields, including materials science, chemistry, and industrial applications. The compound is known for its ability to form strong bonds and its versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Titanium acrylate can be synthesized through the reaction of titanium alkoxy derivatives with unsaturated acids. The reaction conditions, such as temperature and the nature of the initial reagents, play a crucial role in determining the final product. For instance, the reaction of titanium alkoxy derivatives with acrylic acid can lead to the formation of this compound clusters .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where precise control over reaction conditions is maintained. The process typically involves the use of catalysts to enhance the reaction rate and yield. The resulting product is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Titanium acrylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide, a process that is often catalyzed by heat or light.
Reduction: Under certain conditions, this compound can be reduced to form lower oxidation state titanium compounds.
Substitution: The acrylate groups in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the acrylate groups, depending on the desired product.
Major Products:
Oxidation: Titanium dioxide.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium derivatives with different functional groups.
Applications De Recherche Scientifique
Titanium acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based nanomaterials and catalysts.
Biology: this compound derivatives are explored for their potential use in biomedical applications, including drug delivery and imaging.
Medicine: The compound’s biocompatibility makes it suitable for use in medical implants and devices.
Industry: this compound is used in the production of high-performance coatings, adhesives, and composites.
Mécanisme D'action
The mechanism by which titanium acrylate exerts its effects involves the interaction of its acrylate groups with various molecular targets. The acrylate groups can undergo polymerization reactions, leading to the formation of crosslinked networks. These networks provide structural stability and enhance the material’s mechanical properties. Additionally, the titanium component can participate in catalytic reactions, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Titanium acrylate can be compared with other similar compounds, such as:
Titanium oxoacrylates: These compounds have similar structures but differ in their oxidation states and reactivity.
Titanium alkoxides: While these compounds share the titanium component, they lack the acrylate groups, making them less versatile in certain reactions.
Propriétés
| 58197-49-2 | |
Formule moléculaire |
C12H12O8Ti |
Poids moléculaire |
332.09 g/mol |
Nom IUPAC |
prop-2-enoate;titanium(4+) |
InChI |
InChI=1S/4C3H4O2.Ti/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
Clé InChI |
YRWWCNGKZLMTPH-UHFFFAOYSA-J |
SMILES canonique |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
